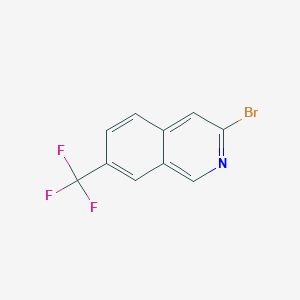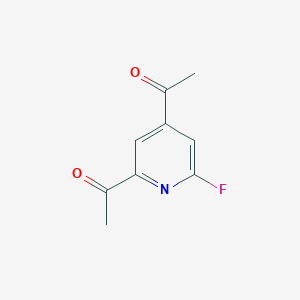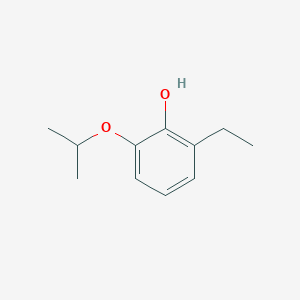
2-Ethyl-6-isopropoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ETHYL-6-(PROPAN-2-YLOXY)PHENOL is an organic compound belonging to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes an ethyl group and a propan-2-yloxy group attached to the phenol ring. It has various applications in scientific research and industry due to its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHYL-6-(PROPAN-2-YLOXY)PHENOL typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2-ethylphenol with isopropyl bromide in the presence of a strong base such as sodium hydride. The reaction conditions usually require an inert atmosphere and an aprotic solvent like dimethyl sulfoxide (DMSO) to facilitate the substitution reaction.
Industrial Production Methods
In industrial settings, the production of 2-ETHYL-6-(PROPAN-2-YLOXY)PHENOL may involve continuous flow reactors to ensure consistent quality and yield. The process often includes steps for purification, such as distillation or recrystallization, to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-ETHYL-6-(PROPAN-2-YLOXY)PHENOL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the ethyl or propan-2-yloxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Aplicaciones Científicas De Investigación
2-ETHYL-6-(PROPAN-2-YLOXY)PHENOL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 2-ETHYL-6-(PROPAN-2-YLOXY)PHENOL exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, affecting their reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
2-ETHYL-6-METHYLPHENOL: Similar in structure but with a methyl group instead of a propan-2-yloxy group.
2-ETHYL-4-METHYLPHENOL: Another similar compound with a different substitution pattern on the phenol ring.
Uniqueness
2-ETHYL-6-(PROPAN-2-YLOXY)PHENOL is unique due to the presence of the propan-2-yloxy group, which imparts distinct chemical properties compared to other phenols
Propiedades
Número CAS |
1243281-46-0 |
|---|---|
Fórmula molecular |
C11H16O2 |
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
2-ethyl-6-propan-2-yloxyphenol |
InChI |
InChI=1S/C11H16O2/c1-4-9-6-5-7-10(11(9)12)13-8(2)3/h5-8,12H,4H2,1-3H3 |
Clave InChI |
PPKPFROKBDCQQD-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC=C1)OC(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


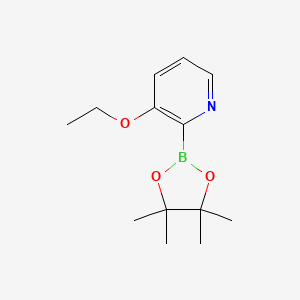
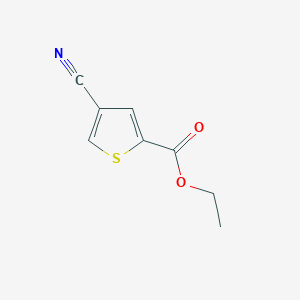
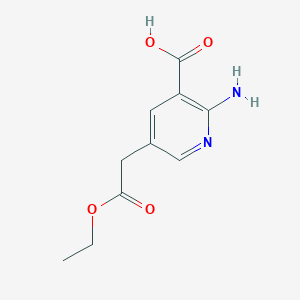
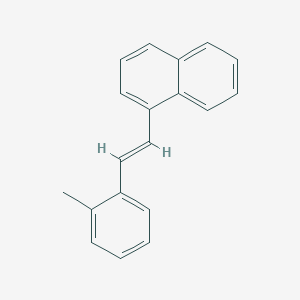
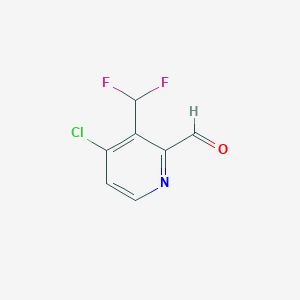
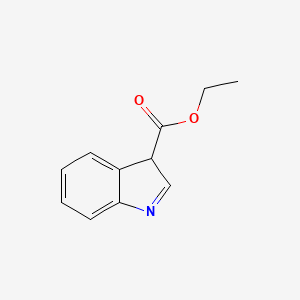
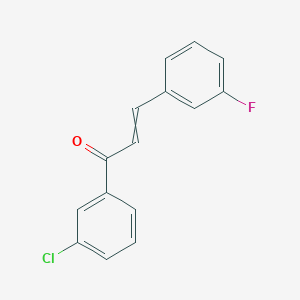
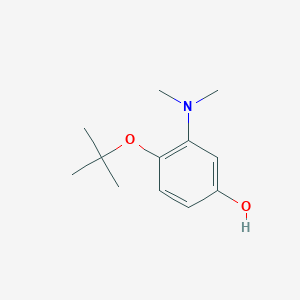
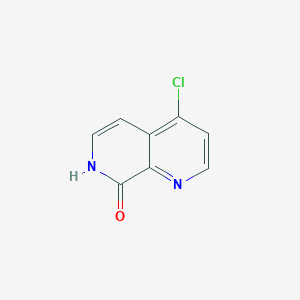

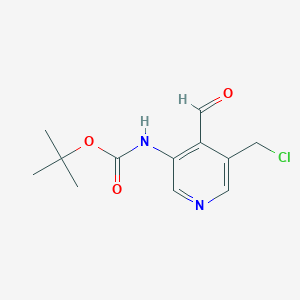
![[6-(3-Iodophenyl)pyridin-3-YL]methanol](/img/structure/B14853831.png)
